N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a cyclopropyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine nucleus can be synthesized through various methods, including palladium-catalyzed cycloaddition reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrimidine-containing molecules. Examples include:
N-Benzylpiperidine: A simpler analog with similar pharmacological properties.
Cyclopropylpyrimidine: A compound with a similar pyrimidine moiety but lacking the piperidine ring.
Uniqueness
What sets N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(22-14-16-4-2-1-3-5-16)24-12-9-18(10-13-24)25(17-6-7-17)19-8-11-21-15-23-19/h1-5,8,11,15,17-18H,6-7,9-10,12-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWHTCYRXVRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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